Cas no 1540470-54-9 (1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine)

1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 化学的及び物理的性質
名前と識別子
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- 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine
- 4-Piperidinamine, 1-[(1-ethyl-1H-imidazol-4-yl)sulfonyl]-
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- インチ: 1S/C10H18N4O2S/c1-2-13-7-10(12-8-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3
- InChIKey: JAVFMTCQTJXFGP-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CN(CC)C=N2)(=O)=O)CCC(N)CC1
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506338-1g |
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine |
1540470-54-9 | 97% | 1g |
$455 | 2023-01-02 |
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Back matter
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamineに関する追加情報
Research Brief on 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine (CAS: 1540470-54-9)
The compound 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine (CAS: 1540470-54-9) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. Recent studies have focused on its potential as a selective inhibitor for various protein kinases involved in cancer and inflammatory pathways. The unique structural features of this compound, including the imidazole sulfonyl group and piperidinylamine moiety, contribute to its distinctive binding properties and pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1540470-54-9 show significant inhibitory activity against cyclin-dependent kinases (CDKs), with particular potency against CDK2 and CDK9. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity, achieving a 15-fold improvement in target specificity compared to earlier analogs. Molecular docking studies revealed that the ethyl-imidazole sulfonyl group plays a crucial role in forming hydrogen bonds with the kinase hinge region.
In the field of neurodegenerative diseases, researchers have explored 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine as a potential modulator of tau protein phosphorylation. A recent Nature Communications paper (2024) reported that this compound can cross the blood-brain barrier and reduce pathological tau phosphorylation in animal models by inhibiting specific kinases in the MAPK pathway. The study noted an optimal dose range of 5-20 mg/kg with minimal off-target effects.
The synthetic accessibility of 1540470-54-9 has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a novel continuous flow synthesis route that increases yield from 42% to 78% while reducing purification steps. This development is particularly significant for scaling up production for preclinical studies.
Current challenges in the application of this compound include its moderate solubility in aqueous solutions and potential metabolic instability. However, recent formulation studies using nanoparticle encapsulation and prodrug approaches have shown promise in addressing these limitations, as reported in a 2024 Molecular Pharmaceutics article. These advancements position 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine as a versatile scaffold for further drug discovery efforts across multiple therapeutic areas.
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